

# "Methyl 3-hydroxyhexanoate CAS number and synonyms"

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## Compound of Interest

Compound Name: Methyl 3-hydroxyhexanoate

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## Methyl 3-hydroxyhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **Methyl 3-hydroxyhexanoate**, a fatty acid ester with applications in the flavor and fragrance industries. The document details its chemical identity, including its CAS number and a list of synonyms, and presents its physicochemical properties in a clear, tabular format for easy reference. A detailed experimental protocol for its synthesis via the Reformatsky reaction is provided. While **Methyl 3-hydroxyhexanoate** is not currently implicated in specific biological signaling pathways, this guide proposes a hypothetical biosynthetic pathway based on established principles of ester formation in biological systems. This is illustrated with a corresponding workflow diagram. This document is intended to be a valuable resource for professionals in research and development who are working with or exploring the potential of this compound.

### Chemical Identity and Properties

**Methyl 3-hydroxyhexanoate** is a chiral ester known for its characteristic fruity and pineapple-like aroma.<sup>[1]</sup> This has led to its use as a flavoring agent and fragrance ingredient.<sup>[1]</sup>

### CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for **Methyl 3-hydroxyhexanoate** is 21188-58-9.<sup>[2][3][4][5]</sup> This compound is also known by a variety of other names, which are listed in the table below.

Synonym	Reference
Methyl 3-hydroxycaproate	<sup>[2][4]</sup>
Pineapple hydroxyhexanoate	<sup>[1][2]</sup>
3-Hydroxyhexanoic acid methyl ester	<sup>[4]</sup>
Methyl $\beta$ -hydroxycaproate	<sup>[6]</sup>
Methyl $\beta$ -hydroxyhexanoate	<sup>[6]</sup>
FEMA No. 3508	<sup>[2][5][6]</sup>
Hexanoic acid, 3-hydroxy-, methyl ester	<sup>[4][6]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 3-hydroxyhexanoate** is presented in the table below. This data is essential for its handling, formulation, and analysis.

Property	Value	Reference
Molecular Formula	C7H14O3	<sup>[3][4]</sup>
Molecular Weight	146.18 g/mol	<sup>[2][3][4]</sup>
Appearance	Colorless to pale yellow liquid	
Density	1.0 $\pm$ 0.1 g/cm <sup>3</sup>	
Boiling Point	223.0 $\pm$ 13.0 °C at 760 mmHg	
Flash Point	85.0 $\pm$ 0.0 °C	
Refractive Index	1.432	
Solubility	Soluble in ethanol	<sup>[3]</sup>

## Experimental Protocols

### Synthesis of Methyl 3-hydroxyhexanoate via Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of  $\beta$ -hydroxy esters. This reaction involves the treatment of an aldehyde or ketone with an  $\alpha$ -halo ester in the presence of metallic zinc. The following protocol is a general procedure that can be adapted for the specific synthesis of **Methyl 3-hydroxyhexanoate** from butanal and methyl bromoacetate.

#### Materials:

- Butanal
- Methyl bromoacetate
- Activated Zinc dust
- Anhydrous Toluene
- Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Iodine (for zinc activation, optional)

#### Procedure:

- **Zinc Activation:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the activated zinc dust. If the zinc is not pre-activated, a small crystal of iodine can be added, and the flask gently warmed until the iodine color disappears.
- **Reaction Setup:** Add anhydrous toluene to the flask. In the dropping funnel, prepare a solution of butanal and methyl bromoacetate in anhydrous diethyl ether or THF.

- **Initiation:** Add a small portion of the aldehyde/ester solution to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a color change and the onset of a gentle reflux.
- **Addition:** Once the reaction has started, add the remainder of the butanal and methyl bromoacetate solution dropwise at a rate that maintains a gentle reflux.
- **Reaction Completion:** After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion of the starting materials. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
- **Washing:** Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel to yield pure **Methyl 3-hydroxyhexanoate**.

## Signaling and Biosynthetic Pathways

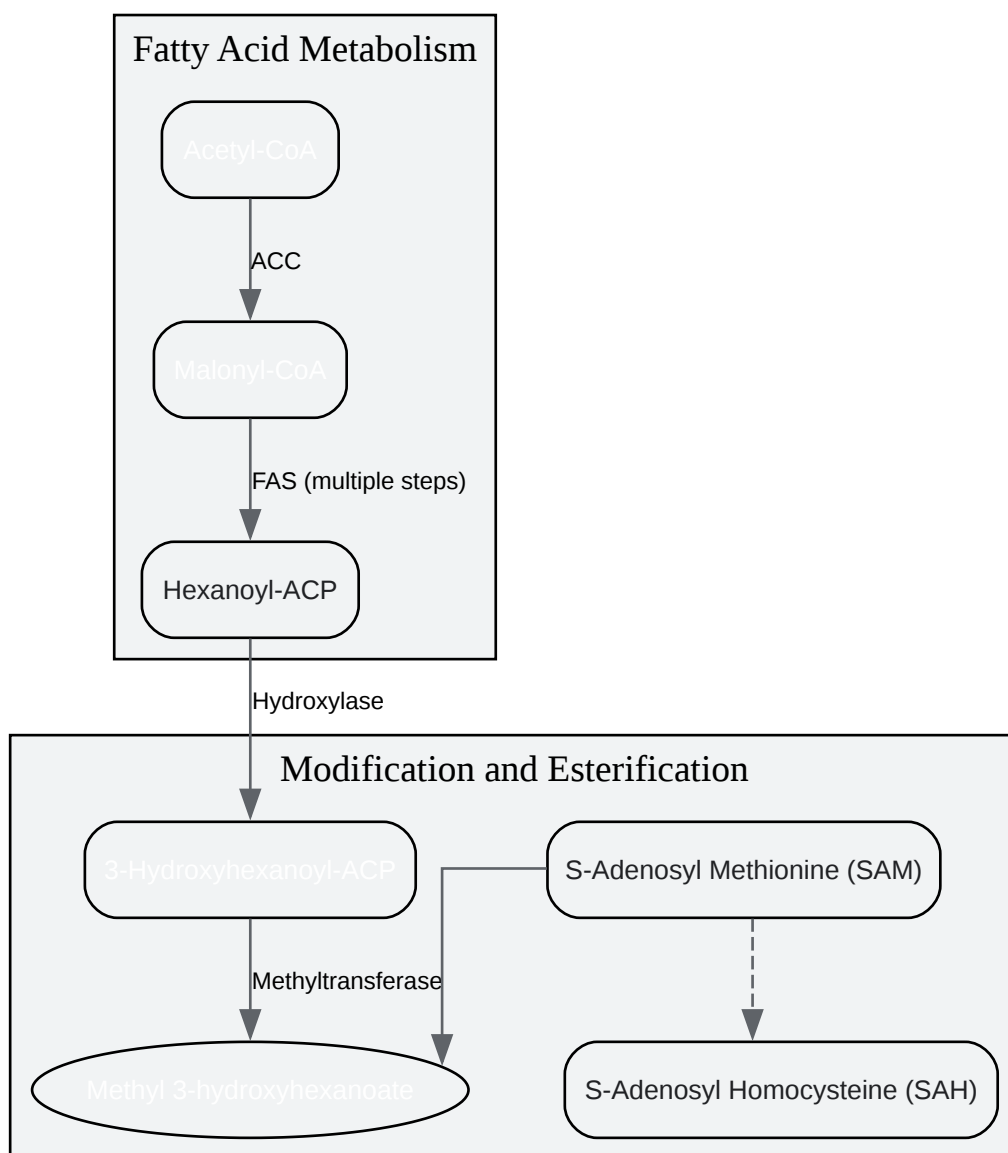
Currently, there is a lack of scientific literature detailing a specific biological signaling pathway in which **Methyl 3-hydroxyhexanoate** acts as a primary signaling molecule. Its primary known role in biological systems is as a volatile flavor compound, particularly in fruits like pineapple.

## Hypothetical Biosynthesis of Methyl 3-hydroxyhexanoate

Based on general principles of fatty acid and ester biosynthesis, a hypothetical pathway for the formation of **Methyl 3-hydroxyhexanoate** in a biological system, such as a pineapple fruit, can be proposed. This pathway would involve the  $\beta$ -oxidation pathway of fatty acids and the action of specific enzymes.

The key steps in this proposed pathway are:

- Chain Elongation: Starting from Acetyl-CoA, successive rounds of condensation, reduction, and dehydration reactions, similar to fatty acid synthesis, lead to the formation of a 6-carbon acyl-CoA intermediate.
- Hydroxylation: A specific hydroxylase enzyme introduces a hydroxyl group at the C3 position of the hexanoyl-CoA, forming 3-hydroxyhexanoyl-CoA.
- Esterification: A methyltransferase enzyme catalyzes the transfer of a methyl group from a donor, such as S-adenosyl methionine (SAM), to the carboxylic acid group of 3-hydroxyhexanoyl-CoA, releasing the final product, **Methyl 3-hydroxyhexanoate**.

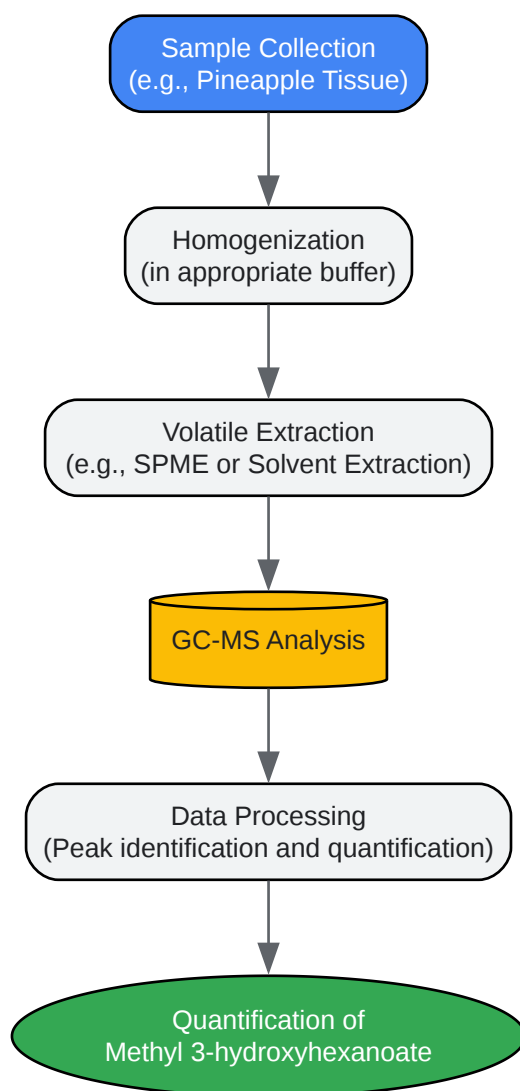


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Caption: A hypothetical biosynthetic pathway for **Methyl 3-hydroxyhexanoate**.

## Experimental Workflow for Flavor Analysis

The analysis of volatile compounds like **Methyl 3-hydroxyhexanoate** from a biological matrix typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The following diagram illustrates a general workflow for such an analysis.



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Caption: A general experimental workflow for the analysis of **Methyl 3-hydroxyhexanoate**.

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